1-Isobutylpiperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

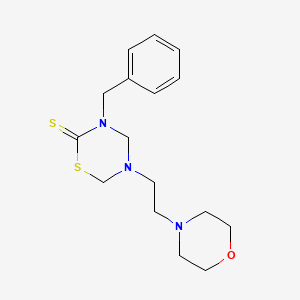

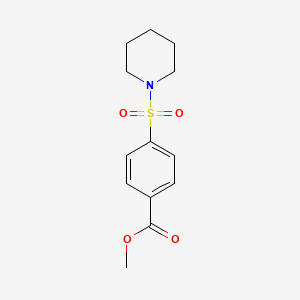

1-Isobutylpiperidine-4-carboxylic acid is a chemical compound with the CAS Number: 901313-95-9. It has a molecular weight of 185.27 . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of piperidine derivatives, which includes this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H19NO2 . The InChI Code for this compound is 1S/C10H19NO2/c1-8(2)7-11-5-3-9(4-6-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dry, sealed environment .Scientific Research Applications

Material Science and Biochemistry Applications

2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related compound to 1-Isobutylpiperidine-4-carboxylic acid, is highlighted for its role as an effective β-turn and 310/α-helix inducer in peptides. It serves as a relatively rigid electron spin resonance probe and fluorescence quencher, demonstrating its utility in material science and biochemistry research (Toniolo, Crisma, & Formaggio, 1998).

Drug Design: Carboxylic Acid (Bio)Isosteres

The carboxylic acid group, a common constituent in pharmacophores, often presents challenges such as metabolic instability and limited passive diffusion across biological membranes. The exploration of carboxylic acid (bio)isosteres, which aim to retain the beneficial attributes of the carboxylic acid moiety while mitigating its drawbacks, is crucial in medicinal chemistry. This approach enhances the selectivity and creates new intellectual property opportunities in drug design, underscoring the relevance of research into novel carboxylic acid surrogates (Ballatore, Huryn, & Smith, 2013).

Biosynthesis from Methane

A study on Methylosinus trichosporium OB3b demonstrated the biosynthetic pathway reconstruction for 4-Hydroxybutyric acid (4-HB) from methane, highlighting the microbial conversion of methane to valuable chemical precursors. This engineered biosynthetic pathway showcases the potential of methane as a feedstock for bioplastics production and other industrial applications, providing insight into the versatility of microbial systems for chemical synthesis (Nguyen & Lee, 2021).

Synthetic Chemistry: Mitsunobu Reaction

The development of the 1,1′-(azodicarbonyl)dipiperidine-tributylphosphine system for the Mitsunobu reaction illustrates the ongoing advancements in synthetic chemistry. This system enhances the activation of nitrogen or carbon nucleophiles, facilitating the formation of C-N or C-C bonds and demonstrating the utility of novel reagent systems in synthetic applications (Tsunoda, Yamamiya, & Ito, 1993).

Piperidine Alkaloids Synthesis

Research into the synthesis of piperidine-related alkaloids using C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester as a chiral building block highlights the importance of structural symmetry and functionality in the synthesis of complex organic molecules. This approach underlines the strategic use of chiral building blocks in the synthesis of natural products and pharmaceuticals (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

Safety and Hazards

Future Directions

While specific future directions for 1-Isobutylpiperidine-4-carboxylic acid are not mentioned in the retrieved sources, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Mode of Action

The mode of action of 1-Isobutylpiperidine-4-carboxylic acid is currently unknown due to the lack of research on this specific compound . More studies are required to understand how this compound interacts with its targets and the resulting changes that occur.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently lacking .

properties

IUPAC Name |

1-(2-methylpropyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8(2)7-11-5-3-9(4-6-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUSMYLWAKSOCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

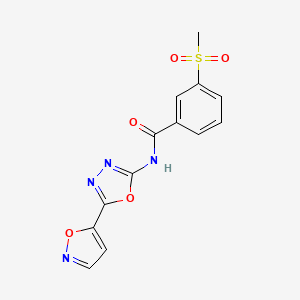

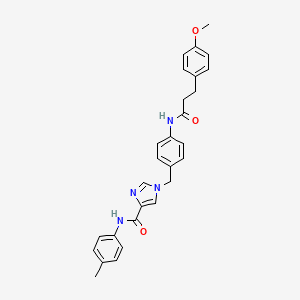

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2879495.png)

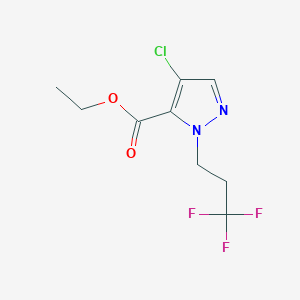

![N-([3,3'-bipyridin]-5-ylmethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2879502.png)

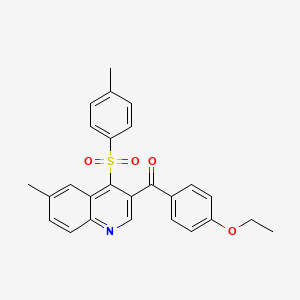

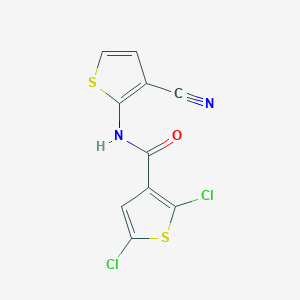

![(2Z)-6-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2879507.png)